molecular formula C24H19N3O2 B5963962 N'-(2-hydroxybenzylidene)-2-(3-methylphenyl)-4-quinolinecarbohydrazide

N'-(2-hydroxybenzylidene)-2-(3-methylphenyl)-4-quinolinecarbohydrazide

Cat. No. B5963962
M. Wt: 381.4 g/mol
InChI Key: JYYPJKMZQBBTQY-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-hydroxybenzylidene)-2-(3-methylphenyl)-4-quinolinecarbohydrazide, commonly known as HBQI, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. HBQI is a derivative of quinoline, which is a heterocyclic aromatic compound that has been widely used in the synthesis of drugs and other bioactive molecules.

Scientific Research Applications

HBQI has been extensively studied for its potential applications in drug development. It has been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory effects. HBQI has been shown to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and leukemia. It has also been found to possess potent antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against various fungi species. In addition, HBQI has been reported to exhibit antiviral activity against herpes simplex virus type 1 and 2, and anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of HBQI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. HBQI has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. Furthermore, HBQI has been reported to induce apoptosis, a programmed cell death process, in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
HBQI has been shown to affect various biochemical and physiological processes in cells and organisms. It has been found to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and decreasing the activity of antioxidant enzymes. HBQI has also been reported to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, HBQI has been shown to modulate the activity of various ion channels and transporters, such as voltage-gated calcium channels and glutamate transporters.

Advantages and Limitations for Lab Experiments

HBQI has several advantages for lab experiments, such as its low toxicity and high solubility in aqueous solutions. It can be easily synthesized in large quantities and purified by standard chromatography techniques. However, HBQI also has some limitations, such as its instability under acidic and basic conditions, and its susceptibility to oxidation and photodegradation. Therefore, proper storage and handling conditions should be maintained to ensure the stability and reproducibility of the experimental results.

Future Directions

There are several future directions for the research on HBQI. One potential direction is the development of HBQI-based drugs for the treatment of cancer and infectious diseases. Another direction is the investigation of the structure-activity relationship of HBQI and its derivatives to optimize their pharmacological properties. Furthermore, the elucidation of the molecular targets and signaling pathways of HBQI will provide insights into its mechanism of action and potential therapeutic applications. Finally, the development of novel synthetic methods for HBQI and its derivatives will facilitate their large-scale production and commercialization.

Synthesis Methods

The synthesis of HBQI involves the condensation of 2-hydroxybenzaldehyde and 3-methyl-4-phenylquinoline-2-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds via the formation of an imine intermediate, which undergoes tautomerization to form the final product. The yield of HBQI can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(3-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c1-16-7-6-9-17(13-16)22-14-20(19-10-3-4-11-21(19)26-22)24(29)27-25-15-18-8-2-5-12-23(18)28/h2-15,28H,1H3,(H,27,29)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYPJKMZQBBTQY-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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